molecular formula C23H21NO3 B6112801 2-(3,4-dimethoxyphenyl)-N-(9H-fluoren-2-yl)acetamide

2-(3,4-dimethoxyphenyl)-N-(9H-fluoren-2-yl)acetamide

Cat. No.: B6112801
M. Wt: 359.4 g/mol
InChI Key: FKJJZCWWUNHOIN-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(9H-fluoren-2-yl)acetamide is an organic compound that belongs to the class of acetamides It features a 3,4-dimethoxyphenyl group and a 9H-fluoren-2-yl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(9H-fluoren-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 9H-fluorene.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(9H-fluoren-2-yl)acetamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-phenylacetamide
  • 2-(3,4-dimethoxyphenyl)-N-(9H-fluoren-2-yl)ethanamide

Comparison

2-(3,4-dimethoxyphenyl)-N-(9H-fluoren-2-yl)acetamide is unique due to the presence of both the 3,4-dimethoxyphenyl and 9H-fluoren-2-yl groups, which may impart specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(9H-fluoren-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-26-21-10-7-15(11-22(21)27-2)12-23(25)24-18-8-9-20-17(14-18)13-16-5-3-4-6-19(16)20/h3-11,14H,12-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJJZCWWUNHOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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